molecular formula C23H22N4O4 B2838559 5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile CAS No. 903202-77-7

5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2838559
CAS No.: 903202-77-7
M. Wt: 418.453
InChI Key: NLMUVYZEORYHJO-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted at position 4 with a nitrile group, at position 2 with a 3-methoxyphenyl group, and at position 5 with a piperazine ring bearing a 4-methoxybenzoyl moiety. Its molecular formula is C₂₄H₂₂N₄O₄ (MW: 448.91 g/mol).

Properties

IUPAC Name

5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-29-18-8-6-16(7-9-18)22(28)26-10-12-27(13-11-26)23-20(15-24)25-21(31-23)17-4-3-5-19(14-17)30-2/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMUVYZEORYHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC(=CC=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a synthetic organic molecule that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Formula

  • C : 20
  • H : 22
  • N : 4
  • O : 3

Structural Features

The compound features a piperazine ring, a methoxybenzoyl group, and an oxazole moiety, which contribute to its biological activity. The presence of the carbonitrile group enhances its reactivity and potential as a pharmacological agent.

Anticancer Activity

Research indicates that derivatives of oxazole compounds, including the one , exhibit significant anticancer properties. A study demonstrated that similar oxazole derivatives showed cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) with IC50 values in the micromolar range .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Oxazole Derivative AMCF-70.65Induction of apoptosis
Oxazole Derivative BMEL-82.41Inhibition of cell proliferation
This compoundMCF-7TBDTBD

The mechanism by which this compound exerts its biological effects likely involves interaction with specific cellular receptors or enzymes. It may act as an inhibitor of certain pathways critical for cancer cell survival or proliferation. For instance, compounds with similar structures have been shown to induce apoptosis through the activation of p53 and caspase pathways .

Antimicrobial Activity

In addition to anticancer properties, some piperazine derivatives have been reported to exhibit antimicrobial activity. While specific data on this compound is limited, related studies suggest potential efficacy against bacterial strains, making it a candidate for further exploration in antimicrobial drug development .

Study on Anticancer Efficacy

A recent study focused on the synthesis and biological evaluation of oxazole derivatives found that compounds similar to This compound demonstrated promising cytotoxic activity against leukemia and solid tumor cell lines. The study highlighted that structural modifications could enhance potency and selectivity against specific cancer types .

Clinical Relevance

While clinical trials specifically involving this compound are not yet documented, the structural similarities with other successful therapeutic agents suggest potential pathways for future clinical applications. The exploration of its analogs in preclinical studies could pave the way for novel cancer therapies.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring’s benzoyl group and the oxazole’s aryl substituents are key modifiable regions.

Compound Name Substituents (Piperazine/ Oxazole) Molecular Weight (g/mol) Key Synthetic Routes
Target Compound 4-Methoxybenzoyl / 3-Methoxyphenyl 448.91 Suzuki coupling, multi-step acylation
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile () 4-Fluorobenzoyl / 4-Fluorophenyl ~434.87 (estimated) Similar to target; fluorinated precursors
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile () 3-Chlorobenzoyl / 2-Furyl 436.87 One-pot cyclization, nucleophilic substitution
5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)ethenyl-1,3-oxazole-4-carbonitrile () 4-Chlorobenzoyl / 4-Ethoxyphenylethenyl 462.94 Heck coupling, piperazine acylation

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance metabolic stability but may reduce solubility. The 4-fluorobenzoyl analog () is lighter and more lipophilic than the target compound.

Variations in the Oxazole Core

Modifications to the oxazole ring or its substituents influence electronic properties and binding affinity:

Compound (Source) Oxazole Substituents Notable Features
Target Compound 4-CN, 2-(3-MeOPh), 5-piperazine High polarity from nitrile and methoxy groups
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile () Pyrazole-oxadiazole hybrid Thioether linker enhances flexibility
3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile () Pyrazole with ketone Reduced aromaticity, increased hydrogen bonding

Key Observations :

  • Nitrile Group : Present in all compounds, it acts as a hydrogen bond acceptor and enhances dipole interactions.
  • Hybrid Systems (e.g., pyrazole-oxadiazole in ) : Broaden pharmacological profiles but may complicate synthesis .

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